molecular formula C23H29NO4 B2691095 Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate CAS No. 302924-63-6

Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate

Cat. No.: B2691095
CAS No.: 302924-63-6
M. Wt: 383.488
InChI Key: QPARALDCPVUTKC-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a benzyloxyphenyl group, and a hydroxyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and subsequent substitution reactions. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and protection/deprotection steps .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization to ensure the compound meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the benzyloxy group can produce benzyl alcohol .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. Its structural features make it a valuable tool for investigating receptor binding and enzyme inhibition .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate include other piperidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and application in various fields .

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-22(2,3)28-21(25)24-15-13-23(26,14-16-24)19-9-11-20(12-10-19)27-17-18-7-5-4-6-8-18/h4-12,26H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPARALDCPVUTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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